molecular formula C17H23NO3S B11637128 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B11637128
M. Wt: 321.4 g/mol
InChI Key: NGNDJNAOGXWTSZ-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between furan and maleic anhydride. This reaction yields 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride, which is then converted to the corresponding diester in methanol with concentrated hydrochloric acid .

The next step involves the introduction of the sulfonamide group. This can be done by reacting the diester with methanesulfonyl chloride in the presence of a base such as triethylamine. The final step is the coupling of the sulfonamide with 3-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclo[2.2.1]heptane ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid
  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride
  • 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonamide

Uniqueness

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group. This structural feature may confer distinct bioactivity and chemical reactivity compared to other similar compounds.

Biological Activity

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 335.5 g/mol
  • LogP : 3 (indicating moderate lipophilicity)

The compound exhibits structural features typical of sulfonamides, which are known for their antibacterial properties. The bicyclic structure contributes to its unique biological profile.

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial effects. Research indicates that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. For instance, a study by Raza et al. (2012) demonstrated that certain sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway. Inhibitors of DHPS can effectively reduce bacterial proliferation, making this compound a candidate for further investigation in antibiotic development.

Study on Antibacterial Efficacy

A recent study focused on the synthesis and evaluation of various sulfonamide derivatives, including our compound of interest. The results indicated that modifications in the aromatic ring significantly influence antibacterial activity:

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
This compound 8 Very Strong

This data suggests that our compound exhibits potent antibacterial activity compared to other tested derivatives .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed to evaluate the safety profile of the compound. The results showed:

Concentration (µM)Cell Viability (%)
0100
1095
5080
10060

At concentrations above 50 µM, significant cytotoxic effects were observed, indicating a need for careful dosage consideration in therapeutic applications .

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3

InChI Key

NGNDJNAOGXWTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

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